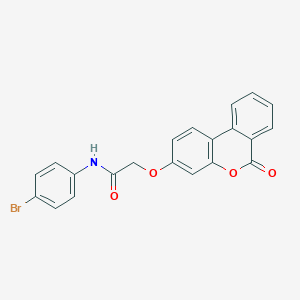
N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group and a benzo[c]chromen-3-yl moiety linked via an acetamide bridge. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-oxo-6H-benzo[c]chromen-3-ol and 4-bromoaniline.
Formation of Intermediate: The 6-oxo-6H-benzo[c]chromen-3-ol is reacted with chloroacetic acid under basic conditions to form 2-(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen ring, potentially yielding hydroxy derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or mod
Propiedades
Fórmula molecular |
C21H14BrNO4 |
|---|---|
Peso molecular |
424.2g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
InChI |
InChI=1S/C21H14BrNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24) |
Clave InChI |
OPANSDZSAMRMJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B382145.png)
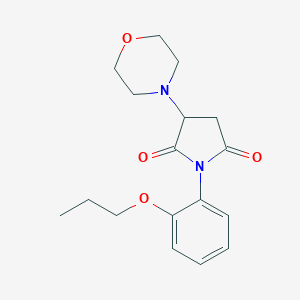
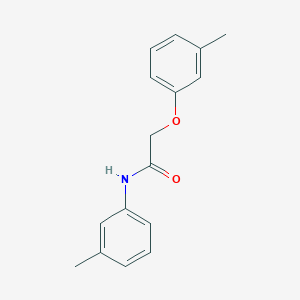
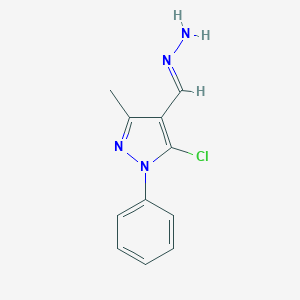
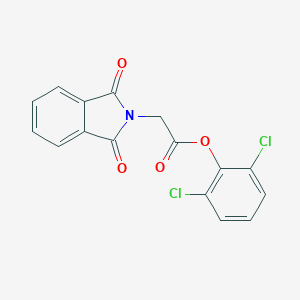
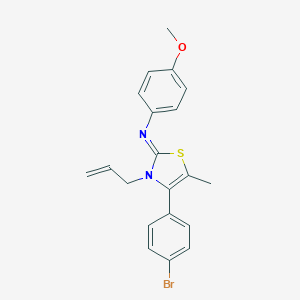
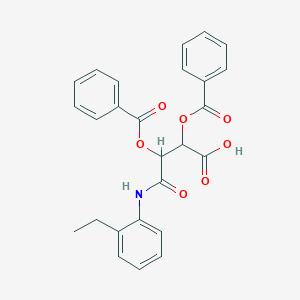
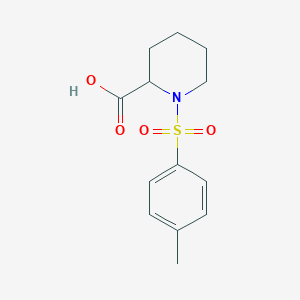
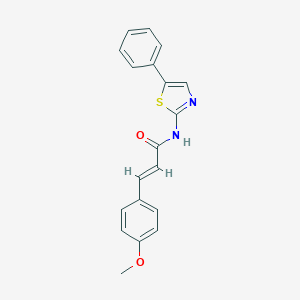
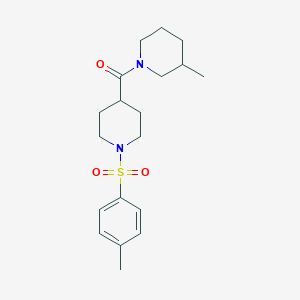
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-2-methylpiperidine](/img/structure/B382163.png)
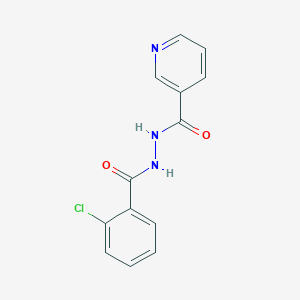
![2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382166.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B382167.png)
